molecular formula C37H68O7 B1209921 Rollinecin A CAS No. 177861-02-8

Rollinecin A

Cat. No.: B1209921
CAS No.: 177861-02-8
M. Wt: 624.9 g/mol
InChI Key: XNZJLZFJXAKNCP-BVBFTAESSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rollinecin A involves multiple steps, starting from basic organic compounds. The synthetic route typically includes the formation of the lactone ring, followed by the addition of the fatty acid chain. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in synthetic chemistry have made it possible to produce this compound in laboratory settings for research purposes .

Chemical Reactions Analysis

Types of Reactions

Rollinecin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Rollinecin A involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but studies have shown that it may affect mitochondrial function and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Rollinecin A is unique among annonaceous acetogenins due to its specific chemical structure and biological activities. Similar compounds include:

This compound stands out due to its unique combination of chemical structure and biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

177861-02-8

Molecular Formula

C37H68O7

Molecular Weight

624.9 g/mol

IUPAC Name

(2S)-2-methyl-4-[(2R,12R,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one

InChI

InChI=1S/C37H68O7/c1-3-4-5-6-7-8-9-13-16-19-22-33(40)35-25-26-36(44-35)34(41)24-23-31(38)20-17-14-11-10-12-15-18-21-32(39)28-30-27-29(2)43-37(30)42/h27,29,31-36,38-41H,3-26,28H2,1-2H3/t29-,31+,32+,33-,34+,35+,36?/m0/s1

InChI Key

XNZJLZFJXAKNCP-BVBFTAESSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@@H]([C@H]1CCC(O1)[C@@H](CC[C@@H](CCCCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O

SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O

Synonyms

rollinecin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rollinecin A
Reactant of Route 2
Rollinecin A
Reactant of Route 3
Rollinecin A
Reactant of Route 4
Rollinecin A
Reactant of Route 5
Reactant of Route 5
Rollinecin A
Reactant of Route 6
Reactant of Route 6
Rollinecin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.